molecular formula C12H21N3O3 B1142041 (3S)-3-[(tert-Butoxycarbonyl)amino]-1-diazonio-5-methylhex-1-en-2-olate CAS No. 116300-00-6

(3S)-3-[(tert-Butoxycarbonyl)amino]-1-diazonio-5-methylhex-1-en-2-olate

Cat. No. B1142041
CAS RN: 116300-00-6
M. Wt: 255.31
InChI Key:
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Description

(3S)-3-[(tert-Butoxycarbonyl)amino]-1-diazonio-5-methylhex-1-en-2-olate, also known as Boc-Lys(DO3A)-OH, is a chemical compound used in scientific research for its ability to bind to metal ions and form stable complexes.

Scientific Research Applications

Organic Synthesis

This compound can be used in the synthesis of a variety of organic compounds . The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, particularly for amines .

Medicinal Chemistry

In medicinal chemistry, this compound could be used as a building block in the synthesis of more complex molecules. For example, it could be used in the synthesis of pharmaceuticals or other bioactive compounds .

Material Sciences

In material sciences, this compound could be used in the synthesis of new materials. For example, it could be used in the development of polymers or other materials with unique properties.

Biochemistry

In biochemistry, this compound could be used in the study of biological systems. For example, it could be used in the synthesis of probes or other tools for studying biological processes .

Catalysis

This compound could be used in catalysis. For example, it could be used in the development of new catalysts or in the study of catalytic processes.

Drug Discovery

In drug discovery, this compound could be used as a starting point for the development of new drugs. For example, it could be used in the synthesis of drug candidates or in the study of drug-target interactions .

properties

IUPAC Name

tert-butyl N-[(3S)-1-diazo-5-methyl-2-oxohexan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O3/c1-8(2)6-9(10(16)7-14-13)15-11(17)18-12(3,4)5/h7-9H,6H2,1-5H3,(H,15,17)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZECQFLSUODDBDO-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10712102
Record name (3S)-3-[(tert-Butoxycarbonyl)amino]-1-diazonio-5-methylhex-1-en-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10712102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-3-[(tert-Butoxycarbonyl)amino]-1-diazonio-5-methylhex-1-en-2-olate

CAS RN

52716-48-0
Record name (3S)-3-[(tert-Butoxycarbonyl)amino]-1-diazonio-5-methylhex-1-en-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10712102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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